

## berkelium's position in the actinide series

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An In-depth Technical Guide to Berkelium's Position in the Actinide Series

For: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Berkelium** (Bk), with atomic number 97, is a synthetic, radioactive transuranium element of the actinide series.[1][2] Positioned between curium (Cm) and californium (Cf), its chemistry is pivotal for understanding the properties of the latter half of the actinide series and for the synthesis of superheavy elements.[3][4] This guide provides a technical overview of **berkelium**'s unique position, detailing its comparative properties, the experimental protocols for its isolation, and the logical and experimental workflows associated with its production.

## **Berkelium's Placement and Comparative Properties**

**Berkelium** is the eighth member of the actinide series and is located in period 7 of the periodic table.[5][6] Its electron configuration, [Rn] 5f<sup>9</sup> 7s<sup>2</sup>, places it directly below the lanthanide terbium (Tb), with which it shares chemical similarities.[1][4] A key characteristic of **berkelium** is its ability to be oxidized to the +4 state, a feature that is not readily accessible for many other trivalent actinides and is crucial for its chemical separation.[1][7] The trivalent Bk<sup>3+</sup> ion is the most stable state in aqueous solutions.[1][8]

The physical and atomic properties of **berkelium** generally follow the trends observed in the actinide series, such as the "actinide contraction," where the ionic radius decreases with increasing atomic number due to poor shielding by 5f electrons.[1][9] Its density and melting point are intermediate between its neighbors, curium and californium.[4][10]



### **Data Presentation: Comparative Properties**

The following tables summarize key quantitative data for **berkelium**, its actinide neighbors, and its lanthanide analog, terbium.

Table 1: Atomic and Physical Properties

Property	Curium (Cm)	Berkelium (Bk)	Californium (Cf)	Terbium (Tb)
Atomic Number	96	97	98	65
Electron Configuration	[Rn] 5f <sup>7</sup> 6d <sup>1</sup> 7s <sup>2</sup>	[Rn] 5f <sup>9</sup> 7s²	[Rn] 5f <sup>10</sup> 7s <sup>2</sup>	[Xe] 4f <sup>9</sup> 6s²
Density (g/cm³)	13.51[5]	14.78[4]	15.1[4]	8.23
Melting Point (°C)	1340[5][10]	986[4][10]	900[4][10]	1356
Atomic Radius (pm)	~174	~170[3]	~186	180
Ionic Radius (M³+, pm)	97	96[3]	95	92.3

Table 2: Chemical and Nuclear Properties



Property	Curium (Cm)	Berkelium (Bk)	Californium (Cf)	Terbium (Tb)
Common Oxidation States	+3, +4[5]	+3, +4[7]	+2, +3, +4	+3, +4
1st Ionization Energy (kJ/mol)	581[1][5]	601[1][11]	608[1][8][11]	565.8
Electronegativity (Pauling)	1.3[5]	1.3[12]	1.3[8]	1.2
Most Stable Isotope	<sup>247</sup> Cm	<sup>247</sup> Bk	<sup>251</sup> Cf	<sup>159</sup> Tb
Half-life of Key Isotope	<sup>244</sup> Cm: 18.1 y[5]	<sup>249</sup> Bk: 330 d[1]	<sup>249</sup> Cf: 351 y	Stable

### **Experimental Protocols**

The production and isolation of **berkelium** are complex processes performed at specialized facilities like Oak Ridge National Laboratory (ORNL), which utilizes the High Flux Isotope Reactor (HFIR).[1][2]

### Synthesis of Berkelium-249

The most common isotope for chemical study, <sup>249</sup>Bk, is produced in milligram quantities through the intense neutron irradiation of curium targets (containing isotopes like <sup>244</sup>Cm) in a high-flux reactor.[2][4] The process involves a series of neutron captures and beta decays. A 22-milligram batch of <sup>249</sup>Bk, for instance, was prepared at ORNL through a 250-day irradiation period.[4]

## Chemical Separation: The Berkex Solvent Extraction Protocol

The separation of **berkelium** from other actinides and fission products is a significant challenge. The "Berkex" (**Berkelium** Extraction) process, a batch solvent extraction method, is a cornerstone of this effort.[2][3] It leverages the unique ability of **berkelium** to be oxidized to the +4 state.

### Foundational & Exploratory



Objective: To separate Bk from trivalent actinides (Am, Cm, Cf) and lanthanides.

#### Materials & Reagents:

- Aqueous Feed: Irradiated target material dissolved in nitric acid (HNO₃), containing Bk³+,
   Cf³+, Cm³+, and other ions.
- Oxidizing Agent: Sodium bromate (NaBrO₃) solution (e.g., 2 M).[2]
- Organic Extractant: 0.5 M bis-(2-ethylhexyl) phosphoric acid (HDEHP) in a dodecane diluent.
   [2][3]
- Scrub Solution: 8 M HNO<sub>3</sub> containing 0.3 M NaBrO<sub>3</sub>.[2][3]
- Stripping Solution: 8 M HNO₃ containing a reducing agent, such as 1 M hydrogen peroxide (H<sub>2</sub>O₂).[2][3]
- Equipment: Shielded hot cells, separatory funnels, polyethylene mixing bottles.[2]

#### Methodology:

- Oxidation: The aqueous feed solution, containing the mixed actinides in HNO<sub>3</sub>, is treated with NaBrO<sub>3</sub>. This selectively oxidizes the stable Bk<sup>3+</sup> to Bk<sup>4+</sup>. Most other actinides and lanthanides present remain in their trivalent state.[2][3]
- Extraction: The solution is then vigorously mixed with the HDEHP/dodecane organic extractant for approximately 15 minutes. The tetravalent Bk<sup>4+</sup> is preferentially extracted into the organic phase, while the trivalent ions (Cf<sup>3+</sup>, Cm<sup>3+</sup>, etc.) remain in the aqueous phase (raffinate).[2][3]
- Separation: The mixture is transferred to a separatory funnel and allowed to settle for about 45 minutes, enabling the distinct separation of the heavier organic layer from the aqueous layer.[2] The aqueous layer is drained and can be processed further to recover other valuable isotopes.
- Scrubbing: The organic phase, now containing Bk<sup>4+</sup>, is "scrubbed" by mixing it with the scrub solution (8 M HNO<sub>3</sub> / 0.3 M NaBrO<sub>3</sub>). This step removes any residual trivalent contaminants



that may have been entrained in the organic phase, further purifying the berkelium.[2]

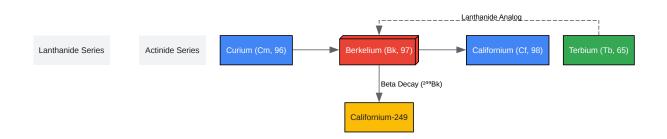
- Stripping (Back-Extraction): The purified Bk<sup>4+</sup> is removed from the organic phase by mixing it with the stripping solution. The H<sub>2</sub>O<sub>2</sub> reduces Bk<sup>4+</sup> back to the more soluble Bk<sup>3+</sup>, which transfers from the organic phase back into a clean aqueous phase.[2][3]
- Final Purification: The resulting aqueous solution, now rich in **berkelium**, undergoes further purification steps, often involving cation-exchange chromatography, to achieve the high purity required for research applications.[2]

### **Visualizations: Workflows and Relationships**

Diagrams created using Graphviz provide a clear visual representation of the complex processes and relationships involving **berkelium**.

### Diagram 1: Berkelium's Position and Decay

This diagram illustrates **Berkelium**'s relationship with its neighboring actinides, its lanthanide analog, and its primary decay product.



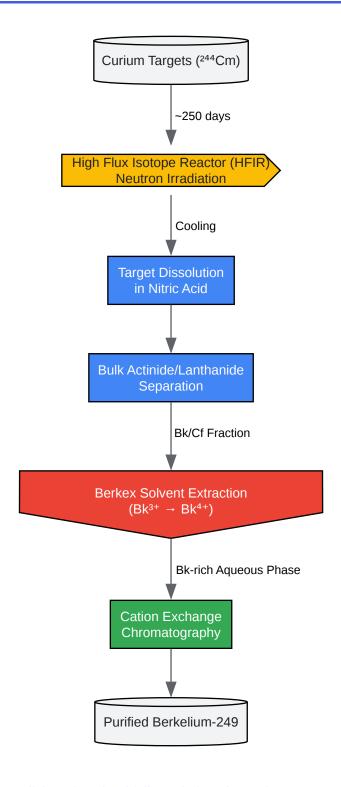
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Caption: Logical diagram of **Berkelium**'s position in the actinide series and its decay path.

## Diagram 2: Berkelium-249 Production Workflow

This diagram outlines the major stages of producing and purifying **Berkelium**-249 at a facility like ORNL.





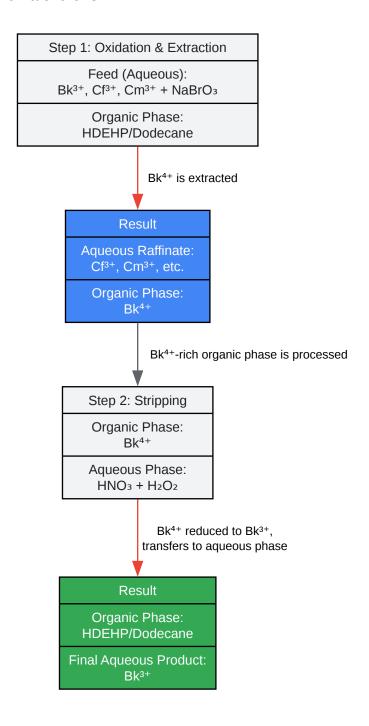
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Caption: Simplified workflow for the production and purification of Berkelium-249.

## **Diagram 3: Berkex Solvent Extraction Process**



This diagram details the core logic of the Berkex process, showing the separation of **Berkelium** from other trivalent ions.



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Caption: Experimental workflow of the Berkex solvent extraction for **Berkelium** purification.



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